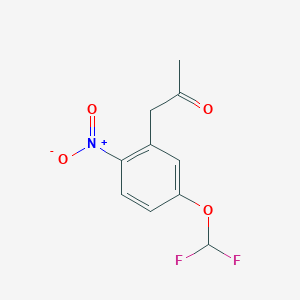
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride is a chemical compound with the molecular formula C17-H21-N-O2.Cl-H and a molecular weight of 307.85 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of butylamine with N-methyl-4-(o-phenoxyphenoxy) to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.
Análisis De Reacciones Químicas
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride can be compared with other similar compounds, such as:
- N-Methyl-4-(octyloxy)-m-anisidine hydrochloride
- N-Methyl-4-(o-(phenylthio)phenoxy)butylamine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Propiedades
Número CAS |
100482-76-6 |
|---|---|
Fórmula molecular |
C17H22ClNO2 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
N-methyl-N-(2-phenoxyphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-3-4-14-18(2)20-17-13-9-8-12-16(17)19-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H |
Clave InChI |
DGENWOZYNWFADU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)OC1=CC=CC=C1OC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


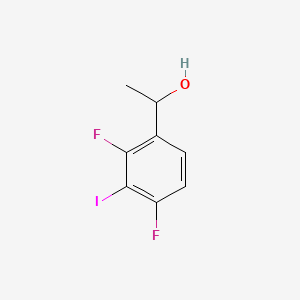

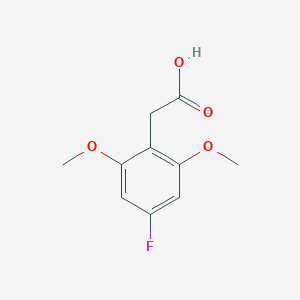
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
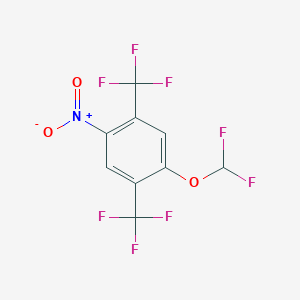
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
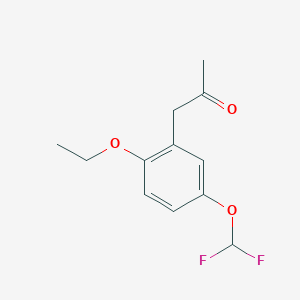

![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
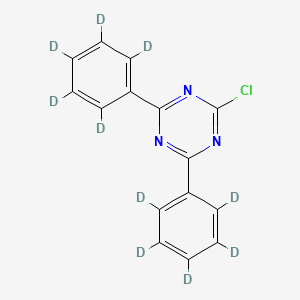
![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B14041714.png)
